

Prothioconazole CAS number and IUPAC name

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An In-Depth Technical Guide to **Prothioconazole** for Researchers and Scientists

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals.[1] Developed by Bayer CropScience and introduced in 2004, it is widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, oilseed rape, and peanuts.[2][3][4] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][5] This guide provides a comprehensive overview of **prothioconazole**, focusing on its chemical properties, mechanism of action, metabolic pathways, and relevant experimental protocols for a technical audience.

Chemical Identity

Prothioconazole is identified by the following CAS number and IUPAC name:

- CAS Number: 178928-70-6[1][2][6][7]
- IUPAC Name: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione[2][6]

The technical grade material is a racemic mixture of (R)- and (S)-enantiomers.[8]

Physicochemical Properties

A summary of the key physicochemical properties of **prothioconazole** is presented in the table below.

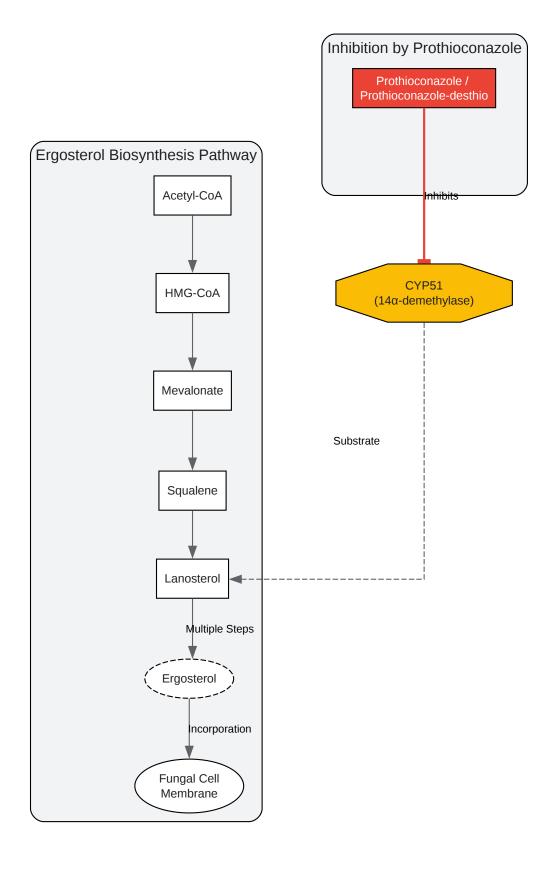


Property	Value	Reference(s)
Molecular Formula	C14H15Cl2N3OS [2][7]	
Molar Mass	344.26 g/mol	[2][7]
Appearance	White to beige crystalline powder	[2][8]
Melting Point	139.1–144.5 °C	[2]
Boiling Point	Decomposes at 222 °C	[2]
Density	1.36 g/cm ³	[2]
Water Solubility	300 mg/L at 20 °C	[2]
Vapor Pressure	3 x 10 ⁻⁷ mm Hg	[2]
Acidity (pKa)	6.9	[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Prothioconazole's primary fungicidal activity is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][5] This enzyme, a cytochrome P450, catalyzes the C14-demethylation of lanosterol or 24-methylene dihydrolanosterol.[1] By binding to CYP51, **prothioconazole** disrupts this process, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[5][9] The absence of ergosterol compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[1] Studies have shown that in mammals and plants, **prothioconazole** is primarily metabolized to **prothioconazole**-desthio, which is also a potent inhibitor of CYP51.[5]





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Mechanism of action of prothioconazole.

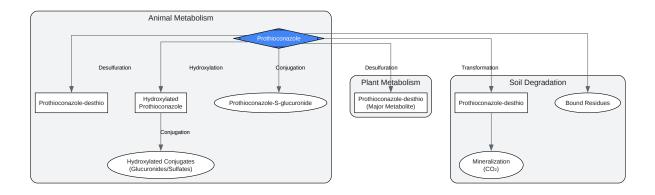


Metabolism

Prothioconazole is extensively metabolized in plants, animals, and soil.[1][10] The primary metabolic transformation is desulfuration, which converts **prothioconazole** into its major and most significant metabolite, **prothioconazole**-desthio.[1][2] This metabolite is also toxicologically relevant and shares the same mechanism of action.[1][5]

- In Animals: Biotransformation occurs through desulfuration to form prothioconazole-desthio
 or through oxidative hydroxylation of the phenyl group. These intermediates are then often
 conjugated with glucuronic acid for excretion, with prothioconazole-S-glucuronide being a
 major metabolite.[1][2]
- In Plants: **Prothioconazole**-desthio is the main metabolite identified.[2] Studies on wheat have shown that **prothioconazole** can be absorbed by the roots and leaves and then transported and metabolized within the plant.[11]
- In Soil: Prothioconazole degrades rapidly in aerobic soil, with a half-life of less than a day.
 [10] It is transformed into metabolites like prothioconazole-desthio and bound residues.





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Metabolic pathways of **prothioconazole**.

Toxicology Summary

Prothioconazole exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary targets for toxicity at higher or repeated doses are the liver, kidneys, and bladder.[2] Studies in mice have shown that both **prothioconazole** and its desthio metabolite can induce hepatotoxicity by interfering with glycolipid metabolism.[12][13]



Metric	Value	Species	Reference(s)
Oral LD ₅₀	6200 mg/kg bw	Rat	[2]
Dermal LD ₅₀	> 2000 mg/kg bw	Rat	[2]
Inhalation LC50 (4h)	> 4.9 mg/L	Rat	[2]
Skin Irritation	Not an irritant	Rabbit	[2]
Eye Irritation	Irritant	Rabbit	[2]

Experimental Protocols Determination of Prothioconazole by Reversed-Phase HPLC

This protocol outlines a common method for quantifying **prothioconazole** in technical materials and formulations using reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[14][15]

- 1. Principle: The content of **prothioconazole** is determined by reversed-phase HPLC using a UV detector at 254 nm with external standard calibration.[14]
- 2. Reagents and Materials:
- **Prothioconazole** reference standard (analytical grade)
- Acetonitrile (HPLC grade)
- Purified water (HPLC grade)
- · L-cysteine hydrochloride monohydrate
- Volumetric flasks (100 mL)
- Ultrasonic bath
- HPLC system with UV detector



- Analytical column (e.g., C18)
- 3. Preparation of Standard Solution:
- Accurately weigh (to the nearest 0.01 mg) approximately 50 mg of the prothioconazole reference standard into a 100 mL volumetric flask.[14]
- Add approximately 5 mg of L-cysteine hydrochloride monohydrate.
- Add 50 mL of acetonitrile and place the flask in an ultrasonic bath for 15 minutes to dissolve.
 [14]
- Allow the solution to cool to ambient temperature.
- Fill to the mark with purified water and mix thoroughly.[14] Prepare in duplicate.
- 4. Preparation of Sample Solution:
- Accurately weigh (to the nearest 0.1 mg) a sufficient amount of the homogenized sample (containing approximately 50 mg of prothioconazole) into a 100 mL volumetric flask.[14]
- Add approximately 5 mg of L-cysteine hydrochloride monohydrate and dissolve in 5 mL of purified water.[14]
- Add 50 mL of acetonitrile and place the flask in an ultrasonic bath for 15 minutes.
- Allow the solution to cool to ambient temperature.
- Fill to the mark with purified water and mix thoroughly.[14]
- 5. Chromatographic Conditions:
- · Mobile Phase: Gradient of acetonitrile and water
- Column: C18 reversed-phase
- Detection: UV at 254 nm[14]
- Injection Volume: 3-5 μL[15]

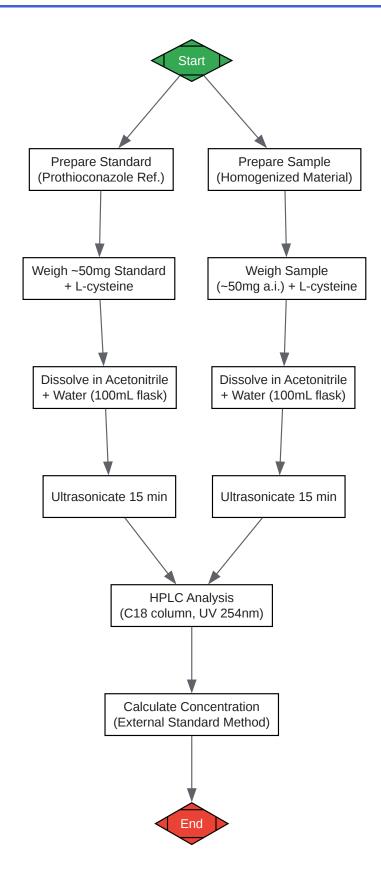






- Flow Rate: As appropriate for the column
- Column Temperature: Ambient or controlled
- 6. Analysis and Calculation:
- Inject the standard and sample solutions into the HPLC system.
- Identify the **prothioconazole** peak by its retention time.
- Calculate the concentration of **prothioconazole** in the sample by comparing the peak area with that of the external standard.





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Workflow for HPLC analysis of **prothioconazole**.



Conclusion

Prothioconazole is a highly effective triazolinthione fungicide with a well-defined mechanism of action targeting fungal ergosterol biosynthesis. Its metabolic fate is characterized by the formation of the active metabolite **prothioconazole**-desthio. With low acute toxicity, it has become a staple in modern crop protection. The analytical methods for its quantification are robust and well-established, facilitating research and regulatory monitoring. This technical guide provides core information for researchers and scientists working with this important agricultural compound.

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